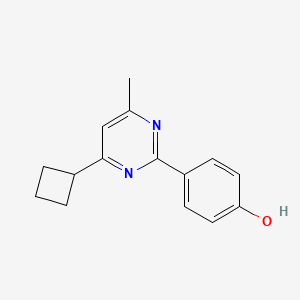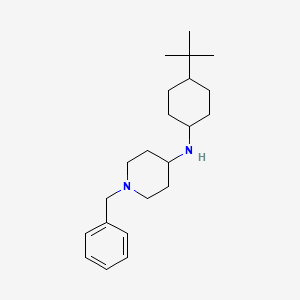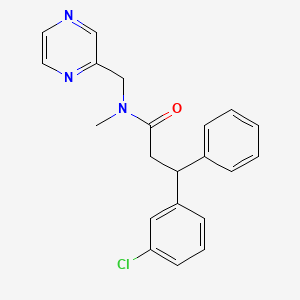
4-(4-cyclobutyl-6-methylpyrimidin-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-cyclobutyl-6-methylpyrimidin-2-yl)phenol is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of a specific enzyme, making it a potential candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of 4-(4-cyclobutyl-6-methylpyrimidin-2-yl)phenol involves the inhibition of a specific enzyme. This enzyme is involved in several cellular processes, including cell growth and division. By inhibiting this enzyme, 4-(4-cyclobutyl-6-methylpyrimidin-2-yl)phenol can prevent the growth and proliferation of cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
Studies have shown that 4-(4-cyclobutyl-6-methylpyrimidin-2-yl)phenol has several biochemical and physiological effects. It can inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cardiovascular function. Additionally, it has been shown to have antioxidant properties, which can protect cells from damage caused by free radicals.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(4-cyclobutyl-6-methylpyrimidin-2-yl)phenol in lab experiments is its high potency and specificity. It can effectively inhibit the target enzyme at low concentrations, making it a valuable tool for studying cellular processes. However, one limitation of using 4-(4-cyclobutyl-6-methylpyrimidin-2-yl)phenol is that it can be toxic to cells at high concentrations. Therefore, careful optimization of experimental conditions is necessary to ensure accurate results.
Future Directions
There are several future directions for the study of 4-(4-cyclobutyl-6-methylpyrimidin-2-yl)phenol. One area of research is the development of new drugs based on the structure of this compound. Another direction is the study of the compound's effects on other cellular processes, such as cell signaling and metabolism. Additionally, further studies are needed to determine the optimal conditions for using 4-(4-cyclobutyl-6-methylpyrimidin-2-yl)phenol in lab experiments and to investigate its potential toxicity in vivo.
Synthesis Methods
The synthesis of 4-(4-cyclobutyl-6-methylpyrimidin-2-yl)phenol involves a series of chemical reactions. The starting material is 4-cyclobutyl-6-methylpyrimidine-2-carbaldehyde, which is then reacted with phenol in the presence of a base to form the desired product. The synthesis method has been optimized to ensure high yields and purity of the final product.
Scientific Research Applications
4-(4-cyclobutyl-6-methylpyrimidin-2-yl)phenol has been extensively studied for its potential use in the development of new drugs. It is a potent inhibitor of a specific enzyme, making it a promising candidate for the treatment of various diseases. Some of the areas of research where 4-(4-cyclobutyl-6-methylpyrimidin-2-yl)phenol has been studied include cancer, inflammation, and cardiovascular diseases.
properties
IUPAC Name |
4-(4-cyclobutyl-6-methylpyrimidin-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-10-9-14(11-3-2-4-11)17-15(16-10)12-5-7-13(18)8-6-12/h5-9,11,18H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCFBJLJKOPDGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=C(C=C2)O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-3-{[(4-methylphenyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide](/img/structure/B6041980.png)


![N-[5-(4-ethoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-methylbenzenesulfonamide](/img/structure/B6042018.png)
![4-{[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]carbonyl}-1-(4-fluorobenzyl)-2-pyrrolidinone](/img/structure/B6042032.png)

![3-(10-acetyl-1-oxo-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)phenyl acetate](/img/structure/B6042039.png)
![N-{2-[4-(hydroxymethyl)-1-piperidinyl]-5,6,7,8-tetrahydro-5-quinazolinyl}cyclohexanecarboxamide](/img/structure/B6042041.png)
![1-[(2-chlorophenoxy)acetyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-piperidinamine](/img/structure/B6042044.png)
![1-(2-fluorobenzyl)-5-(1'H-spiro[indene-1,4'-piperidin]-1'-ylcarbonyl)-2-piperidinone](/img/structure/B6042052.png)
![N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B6042063.png)
![2-benzyl-4-[(3-methyl-1H-pyrazol-1-yl)acetyl]morpholine](/img/structure/B6042064.png)

![N-(3-methoxyphenyl)-3-[1-(spiro[2.4]hept-1-ylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B6042094.png)